RTTZAQOYYBUHHM-UHFFFAOYSA-N
Description
However, based on structurally related compounds (e.g., pyridine derivatives with trifluoromethyl groups in ), it is inferred to belong to a class of halogenated heterocyclic compounds. Such compounds often exhibit unique physicochemical properties, including enhanced metabolic stability and bioavailability, making them relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
371.48 |
InChI |
InChI=1S/C25H25NO2/c1-24(2)18-14-15-25(24,3)22-20(18)21(27)19(16-10-6-4-7-11-16)23(28)26(22)17-12-8-5-9-13-17/h4-13,18,27H,14-15H2,1-3H3 |
InChI Key |
RTTZAQOYYBUHHM-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C3=C2C(=C(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferred Characteristics:
- Structural Motif : Likely contains a pyridine or pyrimidine ring substituted with electron-withdrawing groups (e.g., trifluoromethyl, chlorine).
- Molecular Weight : Estimated to be ~200–250 g/mol, similar to analogs like C₇H₈ClF₃N₂ (MW: 212.60) .
- Functional Groups: Potential amine, amide, or halide substituents, influencing hydrogen-bonding capacity (donor/acceptor counts) and solubility.
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, with data derived from and cross-referenced with PubChem standardization protocols ():

Key Comparative Insights:
Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability. Compounds with CF₃ (e.g., 5-(Trifluoromethyl)picolinamide) show improved membrane permeability compared to non-halogenated analogs . Amine vs.
Salt Forms : Hydrochloride salts (e.g., 2-Methyl-4-(trifluoromethyl)pyridine HCl) improve aqueous solubility, critical for in vivo applications .
For instance, while CF₃-substituted pyridines are common in kinase inhibitors, minor substituent changes (e.g., Cl vs. methyl) can drastically alter target binding ().
Research Findings and Limitations
- Data Standardization : PubChem’s pipeline () ensures consistency in molecular descriptors (e.g., TPSA, logP), but experimental validation remains essential for property comparisons.
- Activity Cliffs: highlights that even with Tanimoto similarity scores ≥0.85, only ~30% of analogs share biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
